2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide
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Description
The compound “2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyrimidine ring, and an acetamide group .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, in a related study, 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA) were synthesized and then loaded in graphene aerogels .Scientific Research Applications
Synthesis and Biological Activities
Antitumor Activities : Research has demonstrated the synthesis of compounds with structures similar to the specified compound, showing selective antitumor activities. The structural modifications and the introduction of specific functional groups have been investigated for their potential in cancer treatment. For instance, studies on related thieno[3,2-d]pyrimidine derivatives have revealed compounds with notable antitumor properties against various cancer cell lines, indicating the importance of structural configuration in their biological activity (Xiong Jing, 2011); (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial and Antioxidant Activities : Compounds within this chemical family have also been synthesized and evaluated for their antimicrobial and antioxidant properties. The introduction of various substituents has been shown to enhance these activities, suggesting a potential role in developing new antimicrobial agents. Notably, thieno[3,2-d]pyrimidine derivatives have exhibited promising results against a range of microbial strains, supporting their potential therapeutic applications (R. More, J. Chandra, S. L. Nargund, L. G. Nargund, 2013); (N. Taha, 2012).
Herbicidal Activities : The synthesis of novel derivatives has also explored their herbicidal efficacy, with some compounds showing better activities against dicotyledonous weeds. This suggests potential applications in agriculture, contributing to the development of new herbicides (Daoxin Wu, Jiong Sun, Mingzhi Huang, et al., 2011).
Synthetic Methodologies : Beyond biological activities, research has also focused on developing efficient synthetic routes for these compounds, highlighting methodologies that allow for the introduction of diverse functional groups, potentially expanding their application scope (N. Pokhodylo, O. Shyyka, R. Savka, M. Obushak, 2010); (A. R. Saundane, Manjunatha Yarlakatti, Prabhaker Walmik, Vijaykumar KATKARf, 2012).
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-15-5-3-14(4-6-15)12-23-18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-16-2-1-10-29-16/h1-6,8,10-11,17,19H,7,9,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITDRWVYKGSHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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